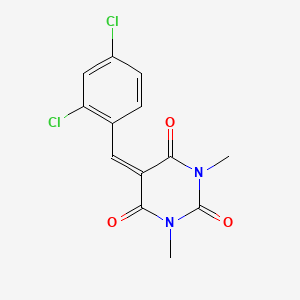![molecular formula C30H31NO4 B3838904 2-[bis(4-butylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B3838904.png)
2-[bis(4-butylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione
Overview
Description
2-[bis(4-butylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione, commonly known as NBMI, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBMI is a chelator that can bind to heavy metals and other toxic substances in the body, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
NBMI works by forming stable complexes with heavy metals and other toxic substances, thereby reducing their toxicity and facilitating their elimination from the body. It can also scavenge free radicals and protect cells from oxidative damage, which is a common feature of many diseases.
Biochemical and Physiological Effects:
NBMI has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It can also modulate the immune system and enhance the body's natural defense mechanisms against various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of NBMI is its high affinity for binding to heavy metals and other toxic substances, making it a powerful tool for the treatment of heavy metal poisoning and related diseases. However, its use in lab experiments may be limited by its potential toxicity at high doses and the need for further studies to establish its safety and efficacy.
Future Directions
There are several potential future directions for NBMI research, including its use in combination with other drugs for the treatment of various diseases, its application in nanomedicine and drug delivery, and its use in environmental remediation and pollution control. Further studies are also needed to explore its potential side effects and long-term safety profile.
Scientific Research Applications
NBMI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and heavy metal poisoning. It has been shown to have a high affinity for binding to toxic substances, such as mercury, lead, and cadmium, and can effectively remove them from the body.
properties
IUPAC Name |
2-[bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO4/c1-3-5-9-21-13-17-23(18-14-21)27(24-19-15-22(16-20-24)10-6-4-2)30(31(34)35)28(32)25-11-7-8-12-26(25)29(30)33/h7-8,11-20,27H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQVWMCHLSEURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CCCC)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Bis(4-butylphenyl)methyl]-2-nitroindene-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(diphenylacetyl)amino]-4-methoxybenzamide](/img/structure/B3838836.png)
![N-methyl-N-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}tetrahydro-3-furanamine](/img/structure/B3838844.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3838849.png)
![4-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B3838865.png)
![7-methoxy-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)quinolin-2-ol](/img/structure/B3838875.png)
![3-butoxy-7H-benzo[de]anthracen-7-one](/img/structure/B3838878.png)
![3-[(4-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B3838880.png)

![3,4,5-tris[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B3838898.png)

![N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3838906.png)
![1,5-dimethyl-4-{[(2-oxocyclohexylidene)methyl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3838912.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B3838916.png)